5-Chloro-2-fluoro-3-(methylthio)benzaldehyde
Description
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring chloro (Cl), fluoro (F), and methylthio (SMe) groups at positions 5, 2, and 3 of the aromatic ring, respectively. Benzaldehydes with halogen and sulfur-based substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in nucleophilic additions, condensations, and cross-coupling reactions .
Properties
Molecular Formula |
C8H6ClFOS |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
InChI Key |
ONTDJBGXXAUGEV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-2-fluoro-3-(methylthio)benzaldehyde typically involves multi-step aromatic substitution and functional group transformations starting from halogenated benzene derivatives. The key steps include:
- Introduction of fluorine and chlorine substituents on the aromatic ring.
- Incorporation of the methylthio (-SCH3) group.
- Formylation to introduce the aldehyde (-CHO) group.
Preparation of Fluoro-Chlorobenzaldehyde Intermediates
A critical intermediate is 2-fluoro-3-chlorobenzaldehyde, which can be prepared via the following steps as disclosed in patent CN104529729A:
Fluorination : Starting from 2,3-dichlorobenzonitrile, fluorination is performed using potassium monofluoride in the presence of a phase transfer catalyst, yielding 2-fluoro-3-chlorophenyl nitrile.
Hydrolysis : The nitrile is hydrolyzed under acidic or basic conditions to produce 2-fluoro-3-chlorobenzoic acid.
Reduction : The benzoic acid is reduced catalytically to 2-fluoro-3-chlorobenzyl alcohol.
Oxidation : The benzyl alcohol is oxidized to 2-fluoro-3-chlorobenzaldehyde.
This method achieves a yield of approximately 71% with a purity of 95% for the aldehyde intermediate.
| Step | Reaction Type | Starting Material | Product | Conditions/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1. Fluorination | Nucleophilic fluorination | 2,3-Dichlorobenzonitrile | 2-Fluoro-3-chlorophenyl nitrile | Potassium monofluoride, phase transfer catalyst | - | - |
| 2. Hydrolysis | Acid/base hydrolysis | 2-Fluoro-3-chlorophenyl nitrile | 2-Fluoro-3-chlorobenzoic acid | Acidic or basic conditions | - | - |
| 3. Reduction | Catalytic reduction | 2-Fluoro-3-chlorobenzoic acid | 2-Fluoro-3-chlorobenzyl alcohol | Catalyzer and reductive agent | - | - |
| 4. Oxidation | Catalytic oxidation | 2-Fluoro-3-chlorobenzyl alcohol | 2-Fluoro-3-chlorobenzaldehyde | Solvent, catalyst, oxidizing agent | 71 | 95 |
Introduction of the Methylthio Group
The methylthio substituent (-SCH3) is introduced via nucleophilic aromatic substitution of a chloro substituent by sodium methyl mercaptide. According to patent CN102675167A, the process involves:
Reacting 4-chlorobenzaldehyde with sodium methyl mercaptide aqueous solution under phase-transfer catalysis to obtain methylthio-substituted benzaldehyde.
The reaction parameters include a molar ratio of 4-chlorobenzaldehyde : sodium methyl mercaptide : phase-transfer catalyst of approximately 1 : 1.1–1.5 : 0.01–0.10.
The reaction is typically conducted at 50–55 °C until complete conversion is confirmed by TLC.
This method achieves high conversion efficiency and is environmentally favorable due to reduced raw material waste.
Combined Synthetic Route to this compound
Integrating the above steps, a plausible synthetic route is:
Prepare 2-fluoro-3-chlorobenzaldehyde as described in section 3.2.
Subject the 2-fluoro-3-chlorobenzaldehyde to nucleophilic substitution with sodium methyl mercaptide under phase-transfer catalysis to replace the chlorine at position 3 with the methylthio group, yielding this compound.
This synthetic strategy leverages well-established aromatic substitution and oxidation/reduction chemistry to achieve the target compound with good yield and purity.
Data Tables Summary
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group (-SMe) undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA favoring sulfoxide formation due to its mild oxidizing nature .
Reduction Reactions
The aldehyde group (-CHO) is reduced to a primary alcohol (-CH₂OH) using hydride donors:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 1h | 5-Chloro-2-fluoro-3-(methylthio)benzyl alcohol | High | |
| LiAlH₄ | THF, reflux, 2h | Same as above | Moderate |
-
Key Observation : Sodium borohydride (NaBH₄) is preferred for selective aldehyde reduction without affecting the methylthio group.
Substitution Reactions
The fluorine atom at position 2 and methylthio group at position 3 participate in nucleophilic substitutions:
Fluorine Displacement
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia (NH₃) | H₂O, 50°C, 16h | 5-Chloro-2-amino-3-(methylthio)benzaldehyde | 95% | |
| Sodium methoxide | MeOH, 80°C, 6h | 5-Chloro-2-methoxy-3-(methylthio)benzaldehyde | 65% |
Methylthio Displacement
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O (Hydrolysis) | H₂SO₄, 100°C, 12h | 5-Chloro-2-fluoro-3-hydroxybenzaldehyde | 45% |
-
Steric Effects : Fluorine substitution occurs more readily than methylthio due to lower steric hindrance .
Nucleophilic Addition to Aldehyde
The aldehyde group engages in condensation and addition reactions:
| Reaction Type | Reagent/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Schiff base formation | Aniline, EtOH, RT, 2h | N-(5-Chloro-2-fluoro-3-(methylthio)benzylidene)aniline | Ligand synthesis | |
| Grignard addition | CH₃MgBr, THF, 0°C to RT | 5-Chloro-2-fluoro-3-(methylthio)benzyl alcohol | Alcohol derivatives |
-
Electronic Influence : Electron-withdrawing Cl and F substituents enhance the electrophilicity of the aldehyde carbon.
Cyclization and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 4h | 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde hydrazone | 88% | |
| Urea | HCl, 120°C, 8h | Quinazolinone derivative | 52% |
Comparative Reactivity Analysis
| Functional Group | Reactivity Order (Most → Least) | Dominant Reaction |
|---|---|---|
| Aldehyde (-CHO) | Reduction > Nucleophilic addition | Alcohols, Schiff bases |
| Fluorine (-F) | Substitution > Oxidation | Amines, ethers |
| Methylthio (-SMe) | Oxidation > Substitution | Sulfoxides, sulfones |
Scientific Research Applications
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Key Analogs:
5-Chloro-2-fluorobenzaldehyde (CAS: 96515-79-6)
- Substituents: Cl (position 5), F (position 2).
- Molecular Weight: 158.56 g/mol.
- Reactivity: The absence of a third substituent at position 3 simplifies reactivity, making it a common precursor for synthesizing herbicides and antifungal agents. Its aldehyde group participates in Schiff base formation and Grignard reactions .
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3)
- Substituents: Cl (position 5), F (position 2), CF₃ (position 3).
- Molecular Weight: 226.55 g/mol.
- Purity: ≥95% (supplied by Fluorochem and CymitQuimica).
- Applications: The strong electron-withdrawing CF₃ group enhances electrophilicity at the aldehyde, favoring reactions in medicinal chemistry (e.g., kinase inhibitor synthesis). Its lipophilicity (logP ~2.8) aids in blood-brain barrier penetration .
5-Chloro-2-nitrobenzaldehyde Substituents: Cl (position 5), NO₂ (position 2). Molecular Weight: 185.57 g/mol. Reactivity: The nitro group facilitates reduction to amines or serves as a directing group in electrophilic substitutions. Used in dyestuff and explosive synthesis .
Hypothetical Properties of 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde:
- Molecular Weight : Estimated ~204.6 g/mol (replacing CF₃ in the trifluoromethyl analog with SMe reduces mass by ~22 g/mol).
- Electronic Effects : The methylthio group is electron-donating via sulfur’s lone pairs, contrasting with CF₃’s electron-withdrawing nature. This may reduce aldehyde electrophilicity but enhance nucleophilic aromatic substitution (SNAr) at adjacent positions.
- Lipophilicity : Predicted logP ~2.2 (higher than CF₃ analog due to SMe’s hydrophobic character).
Comparative Data Table
*Hypothetical data based on structural analogs.
Notes and Limitations
Data Gaps : Direct experimental data for this compound are unavailable in the provided evidence. Comparisons rely on structurally related benzaldehydes.
Synthetic Challenges : Introducing methylthio groups may require specialized reagents (e.g., methyl disulfides) or protection strategies to avoid oxidation during synthesis.
Safety and Handling : Sulfur-containing compounds may pose stability risks (e.g., sulfide oxidation exotherms), necessitating controlled storage conditions.
Biological Activity
5-Chloro-2-fluoro-3-(methylthio)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a benzaldehyde backbone. This unique combination of substituents influences its chemical reactivity and biological activity, making it a valuable compound for further investigation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. The presence of halogen atoms and sulfur-containing groups is often associated with increased antimicrobial efficacy. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have explored the anticancer properties of benzaldehyde derivatives. This compound has been implicated in the inhibition of cancer cell proliferation. Mechanistic investigations reveal that such compounds may induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression .
A comparative study on similar compounds demonstrated significant antiproliferative effects against human breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity at low concentrations .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered metabolic pathways.
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | IC50 = 0.095 µM (MCF-7 cells) | |
| Apoptosis Induction | Yes | |
| Microtubule Disruption | Yes |
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound leads to significant reductions in viable cancer cells at concentrations as low as 0.095 µM, indicating its potential as a lead compound for new cancer therapies .
- Microbial Inhibition : A study assessing the antimicrobial properties found that derivatives similar to this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential application in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-3-(methylthio)benzaldehyde, and how do reaction conditions influence regioselectivity?
- Methodology :
- Step 1 : Start with a benzaldehyde precursor (e.g., 2-fluoro-3-methylthiobenzaldehyde) and introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (0–25°C) .
- Step 2 : Ensure regioselectivity by leveraging the directing effects of the fluoro and methylthio groups. The methylthio group (-SMe) is a strong ortho/para director, while fluorine acts as a meta director. Use low temperatures to minimize side reactions .
- Example :
| Precursor | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Fluoro-3-methylthiobenzaldehyde | Cl₂/FeCl₃ | 0–5 | 65–70 |
| 2-Fluoro-3-methylthiobenzaldehyde | NCS | 25 | 55–60 |
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet). Coupling between fluorine and adjacent protons (e.g., aromatic H) may result in splitting patterns (e.g., J = 8–12 Hz for ortho F-H coupling) .
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. Fluorine coupling (²JCF) splits the aromatic carbons .
Advanced Research Questions
Q. What are the challenges in resolving contradictory crystallographic data for derivatives of this compound?
- Issue : Polymorphism or disordered crystal structures due to bulky substituents (e.g., -SMe, -Cl) can lead to ambiguous electron density maps .
- Resolution :
- Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
- Refine data with high-resolution detectors (e.g., CCD) and software like SHELXL. For disordered -SMe groups, apply constraints or split-site modeling .
- Example : A thiosemicarbazone derivative showed a 0.029 R-factor after refinement, confirming the aldehyde-thiosemicarbazone linkage .
Q. How does the methylthio group influence the stability of this compound under varying storage conditions?
- Stability Studies :
- Oxidation Risk : The -SMe group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) in air. Store under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C during synthesis .
Q. What computational methods are effective in predicting the electronic effects of substituents in this compound?
- DFT Studies :
- Use B3LYP/6-311G(d,p) basis sets to calculate charge distribution. The electron-withdrawing -Cl and -F groups reduce electron density at the aldehyde carbon, affecting reactivity in nucleophilic additions .
- HOMO-LUMO Gaps : Predict reactivity trends (e.g., ΔE = 4.5–5.0 eV suggests moderate electrophilicity) .
Methodological Considerations
Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?
- Strategies :
- Use protecting groups (e.g., acetal for aldehyde) during halogenation to prevent over-chlorination .
- Optimize stoichiometry (e.g., 1.1 eq Cl₂) to avoid di-/tri-substitution .
Q. What are the applications of this compound in heterocyclic synthesis?
- Example : React with hydrazines to form thiosemicarbazones, which are precursors for antimicrobial agents .
- Mechanism : The aldehyde undergoes condensation with NH₂ groups, followed by cyclization to form benzothiazoles or pyrazoles .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
